molecular formula C16H34O2Sn B1659795 Acetic acid, (tributylstannyl)-, ethyl ester CAS No. 681-94-7

Acetic acid, (tributylstannyl)-, ethyl ester

Cat. No.: B1659795
CAS No.: 681-94-7
M. Wt: 377.1 g/mol
InChI Key: FZSMFBPOVGYFEA-UHFFFAOYSA-N
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Description

Acetic acid, (tributylstannyl)-, ethyl ester (CAS: 106335-84-6) is an organotin compound with the molecular formula C₁₆H₃₂O₂Sn. It features a tributylstannyl (-Sn(C₄H₉)₃) group attached to the α-carbon of ethyl acetate. This compound is primarily utilized in cross-coupling reactions, such as the Stille coupling, where it acts as a nucleophilic partner for palladium-catalyzed bond formation between sp²-hybridized carbons . Its synthesis often involves conjugate addition of tributylstannyl cuprate to ethyl butynoate or coupling reactions with palladium catalysts like Pd(PPh₃)₄ under reflux conditions .

The tributylstannyl group confers unique reactivity, enabling the formation of carbon-carbon bonds in complex organic syntheses, such as pharmaceuticals and agrochemicals . However, organotin compounds are subject to regulatory scrutiny due to their environmental toxicity, necessitating careful handling and disposal.

Properties

IUPAC Name

ethyl 2-tributylstannylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.3C4H9.Sn/c1-3-6-4(2)5;3*1-3-4-2;/h2-3H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMFBPOVGYFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447471
Record name Acetic acid, (tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-94-7
Record name Acetic acid, (tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(tributylstannyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (tributylstannyl)-, ethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} + \text{Bu}_3\text{SnCl} \rightarrow \text{CH}_3\text{COOSnBu}_3 + \text{HCl} ] where Bu represents the butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (tributylstannyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction Reactions: Reduction of the ester group can yield alcohols and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Various organotin derivatives.

    Oxidation Reactions: Tin oxides and other oxidized products.

    Reduction Reactions: Alcohols and other reduced compounds.

Scientific Research Applications

Acetic acid, (tributylstannyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of acetic acid, (tributylstannyl)-, ethyl ester involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Analysis

Reactivity in Cross-Coupling Reactions

  • The tributylstannyl group in this compound enables efficient transmetallation in Stille couplings , forming bonds between sp² carbons (e.g., aryl-aryl or aryl-alkenyl bonds) .
  • In contrast, ethyl acetate lacks metal-coordinating groups and is inert in such reactions, serving mainly as a solvent .

Functional Group Influence Nitroacetic acid ethyl ester (C₄H₇NO₄) contains a nitro group, which participates in nucleophilic substitutions and cyclization reactions, unlike the tributylstannyl analog .

Biological and Industrial Relevance Caffeic acid ethyl ester and similar phenolic esters exhibit antioxidant properties, highlighting their divergence from organotin compounds, which are primarily synthetic tools . m-Tolylsulfanyl-acetic acid ethyl ester demonstrates sulfur’s role in modulating electronic properties, contrasting with the tin-mediated reactivity of the tributylstannyl ester .

Table 2: Thermal and Catalytic Conditions
Compound Typical Reaction Conditions Catalyst Reference
This compound Reflux in toluene/EtOH, 5–12 h Pd(PPh₃)₄, PdCl₂(dppf)
Ethyl acetoacetate Room temperature (condensations) Acid/Base catalysts
Nitroacetic acid ethyl ester Controlled exothermic reactions (nitration) HNO₃/H₂SO₄

Biological Activity

Acetic acid, (tributylstannyl)-, ethyl ester, also known as tributylstannyl acetic acid ethyl ester, is an organotin compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tributylstannyl group attached to an acetic acid moiety through an ethyl ester linkage. This combination imparts specific reactivity patterns typical of both organotin compounds and carboxylic acid derivatives. Organotin compounds are recognized for their diverse applications in agriculture, materials science, and organic synthesis due to their ability to form stable complexes and their reactivity with various biological molecules.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to other organotin compounds:

Compound NameStructure TypeUnique Features
This compoundOrganotin EsterUnique combination of tributylstannyl group with acetic acid functionality
TributylstannateOrganotin EsterUsed in various industrial applications
Triphenyltin acetateOrganotin EsterExhibits strong antifungal activity
Dibutyltin dilaurateOrganotin EsterKnown for its use as a biocide
Butyltin hydroxideOrganotin HydroxideUtilized in antifouling paints

Case Studies and Research Findings

Research into the biological activity of organotin compounds has highlighted their potential interactions with various biological systems. For instance:

  • Neurotoxicity Studies : Investigations have shown that certain organotin compounds can disrupt neurotransmitter systems in animal models. The effects on dopamine receptors were particularly noted in studies utilizing PET imaging techniques .
  • Endocrine Disruption : Some studies have indicated that organotin compounds may interfere with hormonal signaling pathways, leading to reproductive and developmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, (tributylstannyl)-, ethyl ester
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